(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one
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Overview
Description
(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one typically involves the condensation of a benzodioxole derivative with a thioxothiazolidinone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been investigated for its potential antimicrobial, antifungal, and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of certain bacteria and fungi, as well as exhibit cytotoxic effects against cancer cell lines.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2-ones: These compounds share the thiazolidinone core structure and exhibit similar biological activities.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety are known for their diverse pharmacological properties.
Uniqueness
(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one is unique due to the combination of the benzodioxole and thioxothiazolidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H7NO3S2 |
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Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C11H7NO3S2/c13-11-12-10(16)9(17-11)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16) |
InChI Key |
BAAVAAUJBBZLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=S)NC(=O)S3 |
Origin of Product |
United States |
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